molecular formula C10H7F2NO2 B12974019 (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol

(5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol

Cat. No.: B12974019
M. Wt: 211.16 g/mol
InChI Key: OGQHCYIMAQMORG-UHFFFAOYSA-N
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Description

(5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol: is a chemical compound characterized by the presence of a difluorophenyl group attached to an isoxazole ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol typically involves the reaction of 3,5-difluorobenzonitrile with hydroxylamine hydrochloride to form the corresponding isoxazole. This intermediate is then subjected to reduction conditions to yield the final product, this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isoxazole ring can be reduced under specific conditions to form the corresponding amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of (5-(3,5-Difluorophenyl)isoxazol-3-yl)carboxylic acid.

    Reduction: Formation of (5-(3,5-Difluorophenyl)isoxazol-3-yl)amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its difluorophenyl group can interact with various biological targets, providing insights into enzyme-substrate relationships.

Medicine: The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its ability to undergo various chemical modifications makes it a versatile candidate for designing new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol involves its interaction with specific molecular targets. The difluorophenyl group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their function. The isoxazole ring can participate in electron delocalization, affecting the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

  • (5-(3,4-Difluorophenyl)isoxazol-3-yl)methanol
  • (5-(2,4-Difluorophenyl)isoxazol-3-yl)methanol
  • (5-(3,5-Dichlorophenyl)isoxazol-3-yl)methanol

Comparison: Compared to its analogs, (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol exhibits unique properties due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s electronic properties, reactivity, and binding affinity. The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications.

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

[5-(3,5-difluorophenyl)-1,2-oxazol-3-yl]methanol

InChI

InChI=1S/C10H7F2NO2/c11-7-1-6(2-8(12)3-7)10-4-9(5-14)13-15-10/h1-4,14H,5H2

InChI Key

OGQHCYIMAQMORG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CC(=NO2)CO

Origin of Product

United States

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